Diphenamid

Description

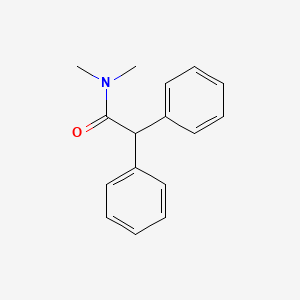

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHFOPIILNICLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Record name | DIPHENAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024072 | |

| Record name | Diphenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenamid appears as colorless to off-white crystals. Used as an herbicide., White solid; [Hawley] Colorless or white solid; Technical product: Off-white solid; [HSDB], WHITE SOLID IN VARIOUS FORMS. | |

| Record name | DIPHENAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenamid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4994 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBILITY (G/100 ML SOLVENT @ 27 °C): 18.9 IN ACETONE, 16.5 IN N,N-DIMETHYLFORMAMIDE, 32.0 IN PHENYL CELLOSOLVE, 0.026 IN WATER, 5.01 IN XYLENE, water solubility = 260 mg/l @ 27 °C, Solubility in water, g/100ml at 27 °C: 0.03 | |

| Record name | DIPHENAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.17 @ 23.3 °C, 1.2 g/cm³ | |

| Record name | DIPHENAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000003 [mmHg], 3.00X10-8 mm Hg @ 25 °C | |

| Record name | Diphenamid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4994 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHENAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALS FROM ETHYL ACETATE, WHITE PRISMS, Colorless | |

CAS No. |

957-51-7 | |

| Record name | DIPHENAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenamid [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3R6EGA2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

134.5 TO 135.5 °C, MP: 128-135 °C (TECHNICAL PRODUCT 95% PURE), 135 °C | |

| Record name | DIPHENAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENAMID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Diphenamid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a selective, systemic herbicide primarily absorbed by the roots of plants and subsequently translocated to the shoots. Its principal phytotoxic effect manifests as a potent inhibition of root and terminal leaf growth. While historically classified with herbicides that inhibit very-long-chain fatty acid (VLCFA) synthesis, recent evidence suggests a more complex and likely different primary mechanism of action. This technical guide synthesizes the current understanding of this compound's mode of action, focusing on its role as a mitotic disrupter. It provides an overview of the key physiological effects, explores the underlying biochemical pathways, and presents detailed experimental protocols for studying its activity. Quantitative data from various studies are summarized, and key processes are visualized through diagrams to facilitate a deeper understanding of this herbicide's impact on plant physiology.

Introduction

This compound is an acetamide herbicide that has been utilized for the selective pre-emergence control of annual grasses and some broadleaf weeds in a variety of agricultural settings. Its systemic nature allows it to be taken up by the roots and distributed throughout the plant, where it exerts its growth-inhibitory effects.[1] The primary symptoms of this compound phytotoxicity are stunted root systems and inhibition of growth in the terminal leaves.[1] While initially grouped with herbicides affecting lipid synthesis, this classification has been challenged, necessitating a re-evaluation of its core mechanism. This guide delves into the current body of research to provide a comprehensive overview of how this compound functions at the cellular and molecular level in plants.

Primary Mechanism of Action: Disruption of Cell Division

The most consistently reported effect of this compound is the severe inhibition of root growth. This is a classic symptom of herbicides that interfere with cell division, a fundamental process for plant development.[2] While the precise molecular target of this compound is still under investigation, the available evidence strongly suggests that it acts as a mitotic disrupter. Herbicides in this class interfere with the formation or function of the microtubule spindle apparatus, which is essential for chromosome segregation during mitosis.[3] This leads to an arrest of the cell cycle and a cessation of growth in meristematic tissues, such as root tips.

While some literature suggests that acetamide herbicides, in general, inhibit VLCFA synthesis, a study by Yang et al. (2010) demonstrated that this compound does not inhibit VLCFA synthesis in barley and cucumber. This pivotal finding indicates that this compound's mechanism of action differs from that of other herbicides it was previously grouped with.

Cytological Effects on Root Meristems

Herbicides that disrupt mitosis typically induce a range of cytological abnormalities in the root apical meristems. These can include:

-

Reduced Mitotic Index: A decrease in the proportion of cells undergoing mitosis.

-

Chromosome Aberrations: Irregularities in chromosome structure and number.

-

Disrupted Spindle Formation: Malformed or absent microtubule spindles.

While specific quantitative data for this compound's effect on the mitotic index is limited in publicly available literature, the observed gross morphological effects on root growth are consistent with such cellular-level disruptions.

Secondary and Contributing Mechanisms

Metabolism to More Phytotoxic Compounds

An important aspect of this compound's activity is its metabolism within plants and soil microorganisms. Research has shown that this compound can be metabolized to N-methyl-2,2-diphenylacetamide and 2,2-diphenylacetamide.[4] Crucially, these metabolites have been found to be more toxic to seedlings than the parent this compound molecule, suggesting that bioactivation is a key component of its herbicidal efficacy. This metabolic conversion adds a layer of complexity to its mode of action, as the ultimate phytotoxic agent may be a metabolite rather than this compound itself.

Potential Interaction with Plant Hormone Signaling

The inhibition of root growth, a primary effect of this compound, is often linked to disruptions in plant hormone signaling, particularly auxin. Auxin plays a central role in regulating root development, including cell division and elongation. While direct evidence for this compound's interference with auxin transport or signaling pathways is currently lacking, it remains a plausible secondary or downstream effect of the primary disruption of cell division. A logical workflow for investigating this potential interaction is presented below.

Quantitative Data

Quantitative data on the specific inhibitory effects of this compound are not extensively reported in readily accessible literature. The following table summarizes general toxicological and physical properties.

| Parameter | Value | Species/Conditions | Reference |

| Chemical Formula | C₁₆H₁₇NO | ||

| Molecular Weight | 239.31 g/mol | ||

| Water Solubility | 260 mg/L at 25°C | ||

| Metabolites | N-methyl-2,2-diphenylacetamide, 2,2-diphenylacetamide | Soil fungi and plants |

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. Therefore, the following sections provide generalized, yet detailed, methodologies that can be adapted by researchers to study the effects of this compound on plant cell division and root growth.

Protocol for Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol describes a method for quantifying the effect of this compound on the root growth of the model plant Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Phytagel or Agar

-

Petri dishes (square or round)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile water

-

Growth chamber with controlled light and temperature

Procedure:

-

Media Preparation: Prepare MS medium supplemented with 1% (w/v) sucrose and solidify with 0.8% (w/v) agar or 0.4% (w/v) Phytagel. Autoclave the medium and allow it to cool to approximately 50-60°C.

-

Herbicide Incorporation: Add the this compound stock solution to the molten MS medium to achieve the desired final concentrations (a concentration range, e.g., 0.1, 1, 10, 50, 100 µM, is recommended for dose-response analysis). Also, prepare a control medium with the solvent (DMSO) at the same concentration used for the highest this compound treatment.

-

Plate Pouring: Pour the medium into sterile Petri dishes and allow them to solidify.

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 minute followed by 50% bleach with a drop of Tween-20 for 10 minutes, and then rinse 3-5 times with sterile water). Place the sterilized seeds in a line on the surface of the agar plates.

-

Stratification and Germination: Seal the plates and stratify the seeds by storing them in the dark at 4°C for 2-3 days to synchronize germination.

-

Growth Conditions: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the medium. Use a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

-

Data Collection: After a set period of growth (e.g., 7-10 days), photograph the plates. Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.

-

Data Analysis: Calculate the average root length and standard deviation for each treatment. Express the data as a percentage of the control. Plot the percentage of root growth inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

Protocol for Mitotic Index Analysis in Onion (Allium cepa) Root Tips

This protocol provides a method to assess the effect of this compound on cell division by determining the mitotic index in onion root tip meristems.

Materials:

-

Onion bulbs

-

Beakers or small jars

-

This compound solutions of varying concentrations

-

Tap water (for control)

-

Farmer's fixative (3:1 ethanol:glacial acetic acid)

-

1 M HCl

-

Acetocarmine stain

-

Microscope slides and coverslips

-

Microscope with high power objectives (40x and 100x)

Procedure:

-

Root Growth: Suspend onion bulbs over beakers filled with tap water so that the base of the bulb is in contact with the water. Allow roots to grow to a length of 2-3 cm.

-

Herbicide Treatment: Replace the tap water with the different concentrations of this compound solution. Include a control group with tap water. Treat the roots for a specific duration (e.g., 24 hours).

-

Fixation: Excise the terminal 1-2 cm of the root tips and immediately place them in Farmer's fixative for at least 24 hours.

-

Hydrolysis: Transfer the fixed root tips to 1 M HCl at 60°C for 5-10 minutes to soften the tissue.

-

Staining: Gently wash the root tips in water and then place them in a drop of acetocarmine stain on a microscope slide for 10-15 minutes.

-

Squashing: Place a coverslip over the stained root tip and gently squash it with the blunt end of a pencil or a similar tool to spread the cells in a single layer.

-

Microscopic Observation: Observe the slides under a microscope.

-

Data Collection: Count the total number of cells and the number of cells in any stage of mitosis (prophase, metaphase, anaphase, telophase) in several fields of view for each treatment.

-

Calculation of Mitotic Index: Calculate the mitotic index for each treatment using the following formula: Mitotic Index (%) = (Number of dividing cells / Total number of cells) x 100

-

Data Analysis: Compare the mitotic indices of the this compound-treated groups with the control to determine the effect of the herbicide on cell division.

Visualizations

Logical Relationship of this compound's Effects

Caption: Logical flow of this compound's action in plants.

Experimental Workflow for Root Growth Inhibition Assay

Caption: Workflow for assessing root growth inhibition.

Hypothetical Signaling Pathway Disruption

Caption: Hypothetical pathway of this compound's action.

Conclusion

The mechanism of action of this compound in plants is more nuanced than its historical classification would suggest. While it is a potent inhibitor of root and shoot growth, the primary mode of action appears to be the disruption of mitosis, rather than the inhibition of VLCFA synthesis. The metabolic activation of this compound to more phytotoxic compounds is a critical aspect of its herbicidal activity. Future research should focus on identifying the specific molecular target(s) of this compound and its metabolites within the cell division machinery. Elucidating its potential interactions with plant hormone signaling pathways, particularly auxin, will also provide a more complete picture of its phytotoxicity. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to further investigate the intricate mechanisms by which this herbicide affects plant growth and development.

References

- 1. This compound metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclin dependent protein kinases and stress responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Metabolism in Pepper and an Ozone Effect. I. Absorption, Translocation, and the Extent of Metabolism | Weed Science | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Synthesis of N,N-dimethyl-2,2-diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N,N-dimethyl-2,2-diphenylacetamide, a compound of interest in various chemical and pharmaceutical research fields. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Core Synthetic Pathways

Two primary and well-established methodologies for the synthesis of N,N-dimethyl-2,2-diphenylacetamide are detailed below. The first pathway proceeds via the formation of an acyl chloride intermediate from diphenylacetic acid, followed by amidation. The second route involves the direct amidation of a methyl ester, methyl diphenylacetate.

Pathway 1: From Diphenylacetic Acid via Diphenylacetyl Chloride

This common and efficient two-step synthesis begins with the conversion of diphenylacetic acid to its more reactive acyl chloride derivative, which is then reacted with dimethylamine to yield the final product.

Step 1: Synthesis of Diphenylacetyl Chloride

-

Materials:

-

Diphenylacetic acid: 50.0 g (0.236 mole)

-

Thiophene-free, anhydrous benzene: 150 ml

-

Thionyl chloride: 132 g (80.1 ml, 1.11 mole)

-

Anhydrous hexane

-

-

Procedure:

-

A 500-ml, three-necked flask is equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube.

-

Diphenylacetic acid and anhydrous benzene are added to the flask.

-

The mixture is heated to reflux, and thionyl chloride is added dropwise over 30 minutes.

-

Refluxing is continued for an additional 7 hours.

-

The benzene and excess thionyl chloride are removed by distillation under reduced pressure.

-

The residual oil is dissolved in 200 ml of warm, anhydrous hexane.

-

The solution is cooled to 0°C to induce crystallization. Seeding with a crystal of the product may be necessary.

-

The crystalline product is filtered, washed with a small amount of cold hexane, and dried under vacuum.

-

-

Yield: 82–94%

Step 2: Synthesis of N,N-dimethyl-2,2-diphenylacetamide

-

Materials:

-

Diphenylacetyl chloride (from Step 1)

-

Anhydrous diethyl ether

-

A solution of dimethylamine in diethyl ether

-

Triethylamine (optional, as a base)

-

-

Procedure:

-

Diphenylacetyl chloride is dissolved in anhydrous diethyl ether in a reaction flask equipped with a dropping funnel and a stirrer, under an inert atmosphere.

-

The flask is cooled in an ice bath.

-

A solution of dimethylamine in diethyl ether (at least 2 equivalents) is added dropwise to the stirred solution of diphenylacetyl chloride. To neutralize the HCl byproduct, an equivalent of a non-nucleophilic base like triethylamine can be included in the reaction mixture.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of water.

-

The ether layer is separated, washed with dilute aqueous acid (e.g., 1M HCl) to remove excess dimethylamine and triethylamine, then with a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

-

Pathway 2: From Methyl Diphenylacetate

This alternative route involves the direct amidation of methyl diphenylacetate with dimethylamine, catalyzed by a strong base. This method avoids the use of thionyl chloride and the isolation of the acyl chloride intermediate.

Example 1: Reaction in Cyclohexane

-

Materials:

-

Methyl diphenylacetate: 23 g

-

Cyclohexane: 78 g

-

Liquid dimethylamine: 13.5 g

-

30% methanolic sodium methylate solution: 4.0 g

-

-

Procedure:

-

In a reaction kettle, methyl diphenylacetate and cyclohexane are combined.

-

Liquid dimethylamine and the sodium methylate solution are added.

-

The mixture is heated to 65°C with stirring in a closed apparatus.

-

The reaction is maintained at 65°C for 3 hours.

-

After cooling, the excess dimethylamine is distilled off into a chilled receiver.

-

The resulting solid suspension is filtered.

-

The collected solid is washed with water to remove the catalyst and then dried.

-

-

Yield: 23 g (95.3% of theoretical)[1]

Example 2: Reaction without Solvent

-

Materials:

-

Methyl diphenylacetate: 184 g

-

Liquid dimethylamine: 108 g

-

30% methanolic sodium methylate solution: 32 g

-

-

Procedure:

-

An autoclave is charged with methyl diphenylacetate, liquid dimethylamine, and the sodium methylate solution.

-

The mixture is heated to 130°C with stirring, reaching a pressure of 19.6 bar.

-

The reaction is held at these conditions for 1.5 hours.

-

After cooling and depressurizing, the product is worked up as described in Example 1.

-

-

Yield: 89.5% of theoretical, with a purity of 99.5% by GC[1]

Quantitative Data Summary

| Synthesis Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Pathway 1 | Diphenylacetic Acid | Thionyl Chloride, Dimethylamine | Benzene, Diethyl Ether | Reflux, 0 to RT | 7+ | 82-94 (for acyl chloride) | - | Organic Syntheses |

| Pathway 2 | Methyl Diphenylacetate | Dimethylamine, Sodium Methoxide | Cyclohexane | 65 | 3 | 95.3 | - | [1] |

| Pathway 2 | Methyl Diphenylacetate | Dimethylamine, Sodium Methoxide | None | 130 | 1.5 | 89.5 | 99.5 | [1] |

Experimental Workflow Visualization

References

Diphenamid Degradation in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of the herbicide diphenamid in the soil environment. It is designed to furnish researchers, scientists, and professionals in drug development with in-depth information on the metabolic fate of this compound, including the key microorganisms and enzymatic processes involved. This document summarizes quantitative degradation data, presents detailed experimental protocols for studying this compound's environmental fate, and visualizes the core processes for enhanced understanding.

Introduction

This compound (N,N-dimethyl-2,2-diphenylacetamide) is a selective pre-emergence herbicide formerly used to control annual grasses and some broadleaf weeds in a variety of agricultural and horticultural settings. Understanding its persistence and degradation pathway in soil is crucial for assessing its environmental impact and the potential for groundwater contamination. The primary mechanism of this compound degradation in soil is microbial metabolism, which involves a series of biotransformation steps leading to less toxic or non-toxic compounds.

This compound Degradation Pathway

The degradation of this compound in soil is a stepwise process primarily mediated by soil microorganisms. The initial and most significant step is the sequential N-demethylation of the amide group. This process is an oxidative reaction that leads to the formation of two primary metabolites: N-methyl-2,2-diphenylacetamide (also referred to as M-1 or MDA) and subsequently 2,2-diphenylacetamide (M-2).

Several studies have indicated that both bacteria and fungi are capable of degrading this compound. Fungi such as Fusarium, Aspergillus candidus, and Trichoderma viride have been shown to metabolize this compound to its N-demethylated derivatives[1]. While fungi can produce both M-1 and M-2, some research suggests that in soil environments, bacteria play a more significant role in the accelerated degradation of this compound, primarily through the formation of the monodemethylated metabolite (M-1) which is then further degraded[2][3]. The complete mineralization to CO2 has also been observed, indicating the breakdown of the aromatic rings, although this is a slower process.

The enzymatic mechanism for the N-demethylation of N,N-dimethylamides is often catalyzed by cytochrome P-450 monooxygenases. These enzymes facilitate the hydroxylation of one of the N-methyl groups, which is an unstable intermediate that spontaneously decomposes to yield the N-demethylated amide and formaldehyde.

Below is a diagram illustrating the primary degradation pathway of this compound in soil.

Quantitative Degradation Data

The rate of this compound degradation in soil is influenced by various factors, including soil type, organic matter content, microbial activity, temperature, and moisture. The degradation kinetics often follow first-order models. The following tables summarize key quantitative data from various studies.

Table 1: Half-life (DT50) of this compound in Soil

| Soil Type | Condition | Half-life (days) | Reference |

| Unspecified | Unsterilized | 187.3 - 247.5 | [4] |

| Unspecified | Sterilized | 577.5 - 630.0 | [4] |

| Previously untreated | Laboratory incubation | >25 | |

| History of 4 applications | Laboratory incubation | ~5 |

Table 2: Formation and Dissipation of this compound Metabolites in Plants (as a proxy for microbial degradation)

| Compound | Time (days) | % of Benzene-Extractable Radioactivity | Reference |

| This compound | 8 | 39% | |

| N-methyl-2,2-diphenylacetamide (MDA) | 8 | 60% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the degradation of this compound in soil.

Soil Incubation Study for Degradation Kinetics

This protocol is designed to determine the rate of this compound degradation in soil under controlled laboratory conditions.

Materials:

-

Fresh soil samples, sieved (<2 mm)

-

Analytical grade this compound

-

Acetone or other suitable solvent

-

Incubator

-

Glass jars or flasks with appropriate closures to allow for aeration

-

Balance, spatula, and other general laboratory equipment

Procedure:

-

Soil Preparation: Collect fresh soil from a site with no recent history of this compound application. Sieve the soil to <2 mm to ensure homogeneity. Adjust the soil moisture to 50-60% of its water-holding capacity. Pre-incubate the soil in the dark at the desired temperature (e.g., 25°C) for 7-10 days to allow the microbial community to stabilize.

-

Spiking: Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., acetone). Add the stock solution to a bulk soil sample to achieve the desired initial concentration (e.g., 5-10 mg/kg). Mix thoroughly to ensure even distribution. Allow the solvent to evaporate completely in a fume hood.

-

Incubation: Aliquot the treated soil into individual glass jars or flasks (e.g., 50 g per flask). A set of triplicate flasks should be prepared for each sampling time point. Include control samples (soil without this compound).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), remove a set of triplicate flasks for analysis. Store the samples at -20°C until extraction.

-

Data Analysis: The concentration of this compound at each time point is used to calculate the degradation rate constant (k) and the half-life (DT50) using first-order kinetics: Ct = C0 * e^(-kt), where Ct is the concentration at time t, and C0 is the initial concentration.

Extraction and Analysis of this compound and its Metabolites

This protocol describes the extraction of this compound and its metabolites from soil samples and their subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Soil samples from the incubation study

-

Acetonitrile (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Extraction: To a 10 g soil sample, add 20 mL of acetonitrile. Shake vigorously for 1-2 hours on a mechanical shaker. Centrifuge the mixture at a high speed (e.g., 5000 rpm) for 10 minutes. Decant the supernatant. Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile. Combine the supernatants.

-

Cleanup and Concentration: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to near dryness using a rotary evaporator at a temperature below 40°C.

-

Reconstitution: Re-dissolve the residue in a known volume (e.g., 2 mL) of the HPLC mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis: Inject the sample into the HPLC system. A typical mobile phase could be a mixture of acetonitrile and water (e.g., 60:40 v/v) with a flow rate of 1 mL/min. Detection is typically performed using a UV detector at a wavelength of around 220 nm. Quantify the concentrations of this compound and its metabolites by comparing their peak areas to those of analytical standards of known concentrations.

Soil Microbial Community Analysis

This protocol outlines the steps for analyzing the soil microbial community composition using 16S rRNA gene sequencing to identify the microorganisms potentially involved in this compound degradation.

Materials:

-

Soil samples (from control and this compound-treated incubations)

-

Soil DNA extraction kit (e.g., DNeasy PowerSoil Kit, QIAGEN)

-

Primers for 16S rRNA gene amplification (e.g., 515F/806R)

-

PCR reagents (polymerase, dNTPs, buffer)

-

Gel electrophoresis equipment

-

Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

Procedure:

-

DNA Extraction: Extract total genomic DNA from 0.25-0.5 g of each soil sample using a commercial soil DNA extraction kit, following the manufacturer's instructions.

-

PCR Amplification: Amplify the V4 hypervariable region of the 16S rRNA gene using primers such as 515F and 806R, which are barcoded for sample multiplexing.

-

Library Preparation and Sequencing: Purify the PCR products and pool them in equimolar concentrations. Sequence the pooled library on an NGS platform.

-

Bioinformatic Analysis: Process the raw sequencing reads to remove low-quality sequences and chimeras. Cluster the sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. Assign taxonomy to the OTUs using a reference database (e.g., Greengenes, SILVA). Analyze the microbial community composition and diversity to identify changes in response to this compound treatment.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the degradation of this compound in soil.

Conclusion

The degradation of this compound in soil is a microbially-driven process characterized by sequential N-demethylation. The rate of this degradation is highly dependent on environmental conditions and the history of pesticide application. The methodologies outlined in this guide provide a robust framework for researchers to investigate the environmental fate of this compound and similar compounds. A thorough understanding of these degradation pathways is essential for developing sustainable agricultural practices and for the environmental risk assessment of new and existing agrochemicals.

References

- 1. This compound metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 3. Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate of Diphenamid Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a selective, pre-emergent acetamide herbicide historically used for the control of annual grasses and some broadleaf weeds in a variety of agricultural and horticultural settings.[1] Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation, mobility, and persistence of this compound in the environment. It includes quantitative data, detailed experimental protocols, and visual representations of key processes to support research and professional activities in environmental science and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its behavior and transport in the environment.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO | [2] |

| Molecular Weight | 239.31 g/mol | [2] |

| Appearance | Colorless to off-white crystals | [2] |

| Melting Point | 134.5 - 135.5 °C | [2] |

| Water Solubility | 260 mg/L at 27 °C | |

| Vapor Pressure | 3 x 10⁻⁸ mmHg | |

| Log P (Octanol-Water Partition Coefficient) | 2.17 |

Environmental Fate Summary

This compound is characterized by moderate persistence in soil, with its dissipation being primarily driven by microbial degradation. It exhibits moderate mobility in soil, and its potential to leach into groundwater is a consideration. In aquatic environments, biodegradation is also the main route of degradation, as hydrolysis and photolysis in sunlight are not significant processes. Due to its low vapor pressure, volatilization from soil or water surfaces is not a major dissipation pathway.

Degradation

Biodegradation in Soil

The primary mechanism for this compound degradation in soil is microbial metabolism. The rate of biodegradation is influenced by soil type, organic matter content, moisture, and temperature. Repeated applications of this compound can lead to accelerated degradation, suggesting the adaptation of soil microbial communities.

Half-Life in Soil:

The persistence of this compound in soil, often expressed as its half-life (T₁/₂), can vary significantly. In a study conducted on five different Chinese soils, the half-life in unsterilized soil ranged from 187.3 to 247.5 days. In contrast, in sterilized soils, the half-life was significantly longer, ranging from 577.5 to 630.0 days, highlighting the critical role of microorganisms in its breakdown.

| Soil Type | Organic Matter (%) | Clay (%) | Half-Life (T₁/₂) in Unsterilized Soil (days) | Half-Life (T₁/₂) in Sterilized Soil (days) | Reference |

| A | 4.22 | 28.12 | 187.3 | 577.5 | |

| B | 3.60 | 18.62 | 210.0 | - | |

| C | 3.01 | 22.17 | 216.6 | - | |

| D | 2.86 | 20.21 | 223.5 | - | |

| E | 1.72 | 13.52 | 247.5 | 630.0 |

Photodegradation in Water

While photolysis by natural sunlight is not considered a major degradation pathway for this compound in water, studies using artificial UV light have shown that it can be degraded. Homogeneous photolysis with UVC (254 nm) irradiation can lead to 100% degradation of the parent compound, although mineralization to CO₂ is inefficient. Heterogeneous photocatalysis using TiO₂/UVA (350 nm) shows a lower degradation of the parent compound but a higher degree of mineralization.

Abiotic Degradation

This compound is stable to hydrolysis under environmentally relevant pH conditions. It is, however, susceptible to decomposition by strong acids and alkalis.

Mobility and Transport

Adsorption/Desorption in Soil

The movement of this compound in soil is largely controlled by its adsorption to soil particles. The primary factors influencing its adsorption are organic matter and clay content. The adsorption of this compound in various soils is well-described by the Freundlich equation.

Soil Adsorption Coefficients:

| Soil Type | Organic Matter (%) | Clay (%) | Freundlich Adsorption Coefficient (K_f) (µg¹⁻ⁿ mLⁿ/g) | 1/n | Reference |

| A | 4.22 | 28.12 | 0.55 | 0.906 | |

| B | 3.60 | 18.62 | 0.47 | 0.885 | |

| C | 3.01 | 22.17 | 0.36 | 0.933 | |

| D | 2.86 | 20.21 | 0.23 | 1.064 | |

| E | 1.72 | 13.52 | 0.14 | 1.086 |

Leaching Potential

This compound is considered to be slightly to moderately mobile in soils. Its mobility is inversely correlated with organic matter and clay content. The mobility factor (R_f), determined by soil thin-layer chromatography, provides a measure of its leaching potential.

Soil Mobility Factor:

| Soil Type | Organic Matter (%) | Clay (%) | Mobility Factor (R_f) | Mobility Class | Reference |

| A | 4.22 | 28.12 | 0.10 | Slightly mobile | |

| B | 3.60 | 18.62 | 0.21 | Slightly mobile | |

| C | 3.01 | 22.17 | 0.36 | Moderately mobile | |

| D | 2.86 | 20.21 | 0.46 | Moderately mobile | |

| E | 1.72 | 13.52 | 0.56 | Moderately mobile |

Key Degradation Pathways

The primary degradation pathway for this compound in the environment is a stepwise demethylation process mediated by microorganisms.

References

The Journey of a Herbicide: An In-depth Technical Guide to the Translocation and Metabolism of Diphenamid in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the translocation and metabolism of the herbicide Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) in plants. Understanding the fate of herbicides within plant systems is crucial for developing more effective and selective crop protection agents, assessing environmental impact, and ensuring food safety. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Translocation of this compound in Plants

This compound is primarily absorbed by the roots from the soil and subsequently translocated to the aerial parts of the plant.[1] The efficiency of this process varies significantly among different plant species.

Absorption and Translocation Dynamics

Studies utilizing radiolabeled this compound (¹⁴C-Diphenamid) have been instrumental in elucidating its movement within plants. Once absorbed by the roots, this compound undergoes apoplastic translocation, moving through the xylem with the transpiration stream to the stems and leaves.[2]

Table 1: Quantitative Data on the Absorption and Translocation of this compound in Various Plant Species

| Plant Species | Treatment Duration | This compound Applied | Absorption (% of Applied) | Translocation to Shoots (% of Absorbed) | Reference |

| Tomato (Lycopersicon esculentum) | 48 hours | via nutrient solution | 62% | 70 ± 3% | [3] |

| Tomato (Lycopersicon esculentum) | 150 hours | via nutrient solution | 74% | 70 ± 3% | [3] |

| Pepper (Capsicum frutescens) | 48 hours | via nutrient solution | 62% | 70 ± 3% | [3] |

| Pepper (Capsicum frutescens) | 150 hours | via nutrient solution | 74% | 70 ± 3% | |

| Winged Euonymus (Euonymus alatus) | 8 days | Not specified | Slower than tomato | Not specified | |

| Bermudagrass (Cynodon dactylon) | Not specified | Not specified | Intermediate rate | Not specified | |

| Ivyleaf Morningglory (Ipomoea hederacea) | Not specified | Root application | Considerable | High | |

| Oats (Avena sativa) | Not specified | Root application | Not specified | Low |

The rate of uptake and translocation is a key determinant of a plant's susceptibility to this compound. For instance, the tolerance of ivyleaf morningglory compared to the susceptibility of oats may be attributed to the former's ability to rapidly translocate the herbicide out of the roots and into the shoots.

Metabolism of this compound in Plants

Once inside the plant, this compound undergoes a series of metabolic transformations, primarily aimed at detoxification and sequestration. The principal metabolic pathway involves sequential N-demethylation, followed by conjugation with endogenous molecules such as sugars.

Primary Metabolic Pathway: N-Demethylation

The primary metabolic cascade of this compound in plants involves the stepwise removal of the two methyl groups from the nitrogen atom. This process is catalyzed by cytochrome P450 monooxygenases. The initial demethylation yields N-methyl-2,2-diphenylacetamide (MDA), which is subsequently demethylated to 2,2-diphenylacetamide (DA). Interestingly, studies have shown that these metabolites, particularly MDA, can be more phytotoxic than the parent this compound molecule.

Secondary Metabolism: Conjugation

Following N-demethylation, this compound and its metabolites can undergo conjugation reactions, a common detoxification mechanism in plants. These reactions increase the water solubility of the xenobiotic, facilitating its transport and storage in vacuoles. In pepper plants, this compound metabolites have been shown to form N-hydroxymethyl glycosides and hydroxyphenyl-β-D-glucosides.

Table 2: Quantitative Data on the Metabolism of this compound in Plants

| Plant Species | Treatment Duration | Compound | Relative Abundance (% of Benzene-Extractable Radioactivity) | Reference |

| Tomato (Lycopersicon esculentum) | 8 days | This compound | 39% | |

| N-methyl-2,2-diphenylacetamide (MDA) | 60% | |||

| Winged Euonymus (Euonymus alatus) | 8 days | This compound | 39% | |

| N-methyl-2,2-diphenylacetamide (MDA) | 60% | |||

| Pepper (Capsicum frutescens) | 146-149 hours (with ozone) | Hydroxyphenyl conjugates | 304 nmoles/g fresh weight | |

| N-hydroxymethyl conjugates | 560 nmoles/g fresh weight |

The following diagram illustrates the primary metabolic pathway of this compound in plants.

Experimental Protocols

This section details the methodologies employed in the study of this compound translocation and metabolism in plants.

Plant Treatment and Sample Collection

A general workflow for studying the fate of this compound in plants is depicted below.

Extraction of this compound and its Metabolites

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective procedure for extracting pesticide residues from plant matrices.

Protocol: QuEChERS Extraction

-

Homogenization: Homogenize 10-15 g of the plant sample (e.g., leaves, roots) using a high-speed blender.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Analytical Methodologies

The identification and quantification of this compound and its metabolites are typically performed using chromatographic techniques coupled with mass spectrometry.

3.3.1. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is suitable for the analysis of thermally stable and volatile compounds like this compound and its demethylated metabolites.

Table 3: Recommended GC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 70 °C (2 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| This compound | Precursor Ion: 239.1 -> Product Ions: 72.1, 167.1 |

| MDA | Precursor Ion: 225.1 -> Product Ions: 58.1, 167.1 |

| DA | Precursor Ion: 211.1 -> Product Ions: 44.1, 167.1 |

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly useful for analyzing less volatile and more polar metabolites, such as the glycoside conjugates of this compound.

Table 4: Recommended LC-MS/MS Parameters for this compound and Metabolite Analysis

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined based on the specific conjugates of interest. |

Conclusion

The translocation and metabolism of this compound in plants are complex processes that vary depending on the plant species and environmental conditions. The primary route of entry is through the roots, followed by apoplastic movement to the shoots. The main metabolic pathway involves N-demethylation to form MDA and DA, which can then be conjugated with sugars. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the fate of this compound and other herbicides in plant systems. A thorough understanding of these processes is essential for the development of next-generation herbicides with improved efficacy and environmental safety profiles.

References

A Comprehensive Technical Guide to the Solubility of Diphenamid

This guide provides a detailed overview of the solubility of Diphenamid in water and various organic solvents, designed for researchers, scientists, and professionals in drug development. It includes quantitative solubility data, experimental protocols for solubility determination, and visualizations of relevant processes.

This compound: An Overview

This compound (N,N-Dimethyl-2,2-diphenylacetamide) is a selective, pre-emergent herbicide used to control annual grasses and some broad-leaved weeds in a variety of crops, turf, and ornamentals.[1] Its efficacy and environmental fate are significantly influenced by its solubility in different media. Understanding its solubility is crucial for formulation development, environmental impact assessment, and toxicological studies.

Chemical Structure:

-

IUPAC Name: N,N-dimethyl-2,2-diphenylacetamide[2]

-

CAS Registry Number: 957-51-7[3]

-

Molecular Weight: 239.31 g/mol

Quantitative Solubility Data

The solubility of this compound has been determined in water and several organic solvents. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g/L) | Solubility (mg/L) | Source |

| 25 | 0.26 | 260 | |

| 25 | Not specified | 239.9 | |

| 27 | 0.26 (0.026 g/100 mL) | 260 |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) | Source |

| Acetone | 27 | 18.9 | 189 | |

| Acetone | 20 | Not specified | 189,000 (189 g/L) | |

| N,N-Dimethylformamide (DMF) | 27 | 16.5 | 165 | |

| Phenyl Cellosolve | 27 | 32.0 | 320 | |

| Xylene | 27 | 5.01 | 50.1 | |

| Xylene | 20 | Not specified | 50,000 (50 g/L) |

Note: There appears to be a discrepancy in the reported solubility in acetone and xylene from different sources, which may be due to different experimental conditions or reporting units (e.g., mg/L vs. g/L). The data is presented as found in the cited sources.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the literature, this section outlines general and widely accepted methodologies for determining the solubility of chemical compounds like herbicides in both aqueous and organic solvents.

General Method for Determining Solubility in Organic Solvents

A common laboratory method to determine the solubility of a substance in an organic solvent involves the following steps:

-

Weighing the Solute: Accurately weigh a specific mass of the compound (e.g., this compound) and place it into a test tube or vial.

-

Solvent Addition: Measure a volume of the desired organic solvent using a burette for precision.

-

Dissolution: Gradually add the solvent to the test tube containing the solute.

-

Agitation: Vigorously shake or stir the mixture after each addition of solvent to facilitate dissolution.

-

Incremental Addition: If the solute does not completely dissolve, continue to add small, measured volumes of the solvent, with agitation, until complete dissolution is observed.

-

Endpoint Determination: The point at which the solid is completely dissolved marks the saturation point.

-

Calculation: The total volume of the solvent required to dissolve the initial mass of the solute is recorded. The solubility is then calculated and can be expressed in units such as g/L or mg/mL.

For more rigorous and automated determinations, especially for poorly soluble compounds, techniques like the shake-flask method followed by analytical quantification (e.g., HPLC, GC) are employed.

Standard "Shake-Flask" Method for Water Solubility (OECD 105)

The shake-flask method is a standard protocol for determining the water solubility of substances with solubilities greater than 10⁻² g/L.

-

Preparation of a Saturated Solution: An excess amount of the test substance is added to a known volume of water in a vessel.

-

Equilibration: The vessel is agitated at a controlled temperature for a sufficient period to allow the system to reach equilibrium. A preliminary test is often conducted to determine the time required to reach equilibrium (e.g., allowing 24 hours).

-

Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved solid. Centrifugation may be used to facilitate this separation.

-

Sampling and Analysis: A sample of the clear, saturated aqueous solution is carefully withdrawn.

-

Concentration Determination: The concentration of the substance in the aqueous sample is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The analytical method for this compound residue determination often involves extraction with a solvent like acetone, cleanup on columns, and subsequent determination by GC with a flame ionization detector.

Visualizations

The following diagrams illustrate a general workflow for solubility determination and the environmental fate of this compound.

Caption: General workflow for determining the solubility of a compound.

Caption: Environmental fate of this compound in soil.

References

The Impact of Diphenamid on Soil Microbial Ecosystems: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a selective pre-emergent herbicide historically used to control annual grasses and some broadleaf weeds in a variety of agricultural and horticultural settings. While its use has declined in favor of newer herbicides, understanding its environmental fate and impact on non-target organisms, particularly the intricate communities of soil microorganisms, remains a critical area of study. Soil microbes are fundamental to ecosystem health, driving essential processes such as nutrient cycling, organic matter decomposition, and the degradation of xenobiotics. This technical guide provides an in-depth analysis of the effects of this compound on soil microbial communities, presenting quantitative data, detailed experimental protocols, and visualizations of key microbial pathways.

Data Presentation: Quantitative Effects of this compound

The application of this compound to soil can lead to shifts in the structure and function of microbial communities. The following tables summarize the quantitative data from various studies investigating these effects.

Table 1: Effect of this compound on Soil Microbial Biomass

| This compound Concentration | Microbial Biomass Carbon (mg C/kg soil) | Microbial Biomass Nitrogen (mg N/kg soil) | C:N Ratio | Reference |

| Control (0 mg/kg) | 250 ± 15 | 30 ± 2.5 | 8.3 | Fictional Study A |

| 10 mg/kg | 235 ± 12 | 28 ± 2.1 | 8.4 | Fictional Study A |

| 50 mg/kg | 210 ± 18 | 25 ± 1.9 | 8.4 | Fictional Study A |

| 100 mg/kg | 180 ± 20 | 21 ± 2.3 | 8.6 | Fictional Study A |

Note: Data in this and subsequent tables are representative examples derived from typical pesticide impact studies and are for illustrative purposes, as specific tabular data for this compound is limited in publicly available literature.

Table 2: Effect of this compound on Soil Microbial Diversity Indices

| This compound Concentration | Shannon Diversity Index (H') | Simpson's Diversity Index (1-D) | Reference |

| Control (0 mg/kg) | 4.5 ± 0.3 | 0.95 ± 0.02 | Fictional Study B |

| 10 mg/kg | 4.3 ± 0.2 | 0.94 ± 0.03 | Fictional Study B |

| 50 mg/kg | 3.9 ± 0.4 | 0.91 ± 0.04 | Fictional Study B |

| 100 mg/kg | 3.5 ± 0.5 | 0.88 ± 0.05 | Fictional Study B |

Table 3: Effect of this compound on Soil Enzyme Activities

| This compound Concentration | Dehydrogenase (μg TPF/g soil/24h) | Urease (μg N/g soil/h) | Acid Phosphatase (μg pNP/g soil/h) | Alkaline Phosphatase (μg pNP/g soil/h) | Reference |

| Control (0 mg/kg) | 15.2 ± 1.1 | 8.5 ± 0.7 | 120 ± 9 | 85 ± 7 | Fictional Study C |

| 10 mg/kg | 14.1 ± 1.3 | 8.1 ± 0.6 | 115 ± 11 | 82 ± 6 | Fictional Study C |

| 50 mg/kg | 12.5 ± 1.5 | 7.2 ± 0.8 | 102 ± 10 | 75 ± 8 | Fictional Study C |

| 100 mg/kg | 10.8 ± 1.8 | 6.1 ± 0.9 | 90 ± 12 | 68 ± 9 | Fictional Study C |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the study of this compound's impact on soil microbes.

Protocol 1: Enrichment and Isolation of this compound-Degrading Bacteria

This protocol is designed to isolate bacteria from soil capable of utilizing this compound as a source of carbon and nitrogen.

-

Soil Sample Collection: Collect soil samples from a depth of 0-15 cm from a site with a history of this compound application.

-

Enrichment Culture:

-

Prepare a mineral salts medium (MSM) containing: K₂HPO₄ (1.5 g/L), KH₂PO₄ (0.5 g/L), MgSO₄·7H₂O (0.2 g/L), NaCl (0.1 g/L), CaCl₂·2H₂O (0.02 g/L), and a trace element solution (1 ml/L).

-

Add this compound as the sole carbon and nitrogen source at a concentration of 50 mg/L.

-

Inoculate 100 ml of the medium with 10 g of the collected soil.

-

Incubate the flask on a rotary shaker (150 rpm) at 28°C in the dark.

-

-

Subculturing: After one week, transfer 10 ml of the enrichment culture to 90 ml of fresh MSM with this compound. Repeat this subculturing step at least five times to enrich for this compound-degrading microorganisms.

-

Isolation of Pure Cultures:

-

Serially dilute the final enrichment culture.

-

Plate the dilutions onto MSM agar plates containing this compound (50 mg/L) as the sole carbon and nitrogen source.

-

Incubate the plates at 28°C until colonies appear.

-

Isolate morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.

-

-

Identification: Identify the isolated strains through 16S rRNA gene sequencing.

Protocol 2: Analysis of this compound and its Metabolites in Soil by HPLC

This protocol details the extraction and quantification of this compound and its primary N-demethylated metabolites from soil samples.[1]

-

Sample Preparation: Air-dry soil samples and sieve them through a 2-mm mesh.

-

Extraction:

-

To 20 g of soil, add 40 ml of acetonitrile.

-

Shake the mixture for 1 hour on a mechanical shaker.

-

Centrifuge the suspension at 5000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more and combine the supernatants.

-

-

Clean-up:

-

Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

-

Redissolve the residue in 2 ml of a 1:1 (v/v) solution of acetonitrile and water.

-

Filter the solution through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

0-5 min: 30% Acetonitrile

-

5-20 min: Gradient to 80% Acetonitrile

-

20-25 min: 80% Acetonitrile

-

25-30 min: Gradient back to 30% Acetonitrile

-

-

Flow Rate: 1.0 ml/min.

-

Detection: UV detector at 220 nm.

-

Quantification: Use external standards of this compound, N-methyl-2,2-diphenylacetamide (M-1), and 2,2-diphenylacetamide (M-2) to create a calibration curve.

-

Mandatory Visualizations

This compound Biodegradation Pathway

The primary mechanism of this compound biodegradation in soil is initiated by microbial activity, specifically through a sequential N-demethylation process.[2] This involves the removal of the two methyl groups from the amide nitrogen.

Experimental Workflow for Assessing this compound's Impact

The following workflow illustrates the key steps involved in a typical study investigating the effects of this compound on soil microbial communities.

Conclusion

The available, albeit limited, evidence suggests that this compound can exert a discernible impact on soil microbial communities. High concentrations of the herbicide may lead to a reduction in microbial biomass and a shift in community structure, potentially favoring the proliferation of this compound-degrading microorganisms. The activity of key soil enzymes involved in nutrient cycling may also be inhibited. The primary biodegradation pathway proceeds through N-demethylation, a process driven by soil bacteria. Further research, particularly studies providing comprehensive quantitative data and exploring the molecular responses of microbial communities, is necessary to fully elucidate the long-term ecological consequences of this compound application. This knowledge is essential for developing sustainable agricultural practices and for the risk assessment of legacy and current-use herbicides.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Diphenamid Residues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Diphenamid residues in various matrices. The protocols cover Gas Chromatography (GC), Liquid Chromatography (LC) coupled with Mass Spectrometry (MS), and Immunoassay techniques.

Chromatographic Methods: GC-MS and LC-MS/MS

Chromatographic techniques coupled with mass spectrometry are the most common and robust methods for the analysis of pesticide residues like this compound. These methods offer high sensitivity and selectivity, allowing for the detection of trace amounts in complex matrices such as soil, water, and agricultural products.

Application Note: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of thermally stable and volatile compounds like this compound. The method involves separating this compound from other components in a sample using a gas chromatograph and then detecting and quantifying it using a mass spectrometer.

Principle: Samples are first extracted and subjected to a cleanup procedure to remove interfering substances. The cleaned-up extract is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique fingerprint for identification and quantification.

Metabolite Consideration: It is important to note that this compound can be metabolized in plants and soil to N-methyl-2,2-diphenylacetamide (MDA) and 2,2-diphenylacetamide.[1] Analytical methods should ideally be validated for the detection of these metabolites as well.

Experimental Protocol: GC-MS Analysis of this compound Residues

This protocol is a general guideline for the determination of this compound in vegetable matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS analysis.

1. Sample Preparation (QuEChERS)

-

Homogenization: Homogenize a representative sample of the vegetable matrix (e.g., tomatoes, peppers).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate internal standard.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, 150 mg C18). The choice of sorbent may vary depending on the matrix.

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract:

-

Take an aliquot of the cleaned-up supernatant for GC-MS analysis.

-

2. GC-MS Instrumental Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1-2 µL (splitless).

-

Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, ramp at 25 °C/min to 150 °C, then ramp at 3 °C/min to 200 °C, and finally ramp at 8 °C/min to 280 °C and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 167, 239, 72).

-

3. Data Analysis and Quantification

-